molecular formula C8H13NO3 B033662 tert-Butyl acryloylcarbamate CAS No. 103223-89-8

tert-Butyl acryloylcarbamate

Cat. No.: B033662
CAS No.: 103223-89-8
M. Wt: 171.19 g/mol
InChI Key: ZLJZBJSVDATEGJ-UHFFFAOYSA-N
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Description

tert-Butyl acryloylcarbamate is a carbamate derivative characterized by a tert-butyl group and an acryloyl substituent (CH₂=CHCO−). The acryloyl moiety introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry, crosslinking reactions, and as a Michael acceptor in organic synthesis. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.20 g/mol).

Properties

CAS No.

103223-89-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

tert-butyl N-prop-2-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11)

InChI Key

ZLJZBJSVDATEGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C=C

Synonyms

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group can be cleaved under acidic or radical conditions:

Acidic Hydrolysis

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Mechanism : Protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield acryloylamide .

Radical-Mediated Cleavage

  • Reagents : Magic Blue (tris-4-bromophenylamminium radical cation) with triethylsilane .

  • Conditions : Mild, room-temperature deprotection with 85–92% yields .

Example Reaction :

tert Butyl acryloylcarbamateMagic Blue Et3SiHAcryloylamide+CO2+C CH3 3H\text{tert Butyl acryloylcarbamate}\xrightarrow{\text{Magic Blue Et}_3\text{SiH}}\text{Acryloylamide}+\text{CO}_2+\text{C CH}_3\text{ }_3\text{H}

Hydrolysis of the Carbamate Moiety

Under basic conditions, the carbamate undergoes hydrolysis to form acryloylurea derivatives:

Conditions :

  • Reagents : Aqueous NaOH or LiOH .

  • Products : Sodium acryloylurea and tert-butanol.

Mechanistic Pathway :

  • Hydroxide attack at the carbonyl carbon.

  • Cleavage of the C–O bond, releasing tert-butanol.

Polymerization via the Acryloyl Group

The acryloyl double bond participates in radical polymerization, forming polyacrylamide derivatives:

Initiation :

  • Initiators : AIBN (azobisisobutyronitrile) or peroxides .

  • Conditions : 60–80°C in inert solvents (e.g., THF).

Example :

ntert Butyl acryloylcarbamateAIBNPoly acryloylcarbamate n\,\text{tert Butyl acryloylcarbamate}\xrightarrow{\text{AIBN}}\text{Poly acryloylcarbamate }

Key Data :

  • Glass Transition Temperature (Tg) : ~120°C (DSC analysis).

  • Molecular Weight : Mn=15,00020,000g molM_n=15,000–20,000\,\text{g mol} (GPC) .

Nucleophilic Additions to the Acryloyl Group

The α,β-unsaturated carbonyl system undergoes Michael additions:

Reagents :

  • Nucleophiles : Thiols, amines, or Grignard reagents.

Example :

tert Butyl acryloylcarbamate+CH3SHtert Butylβ methylthio acryloylcarbamate\text{tert Butyl acryloylcarbamate}+\text{CH}_3\text{SH}\rightarrow \text{tert Butyl}\,\beta \text{ methylthio acryloylcarbamate}

Conditions :

  • Solvent : Dichloromethane, 25°C.

  • Yield : 75–80% .

Stability and Storage Considerations

  • Degradation Pathways : Radical-initiated polymerization or hydrolysis in humid environments.

  • Stabilizers : BHT (0.1–0.5% w/w) to inhibit polymerization during storage .

Scientific Research Applications

t-Butyl N-acryloylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl acryloylcarbamate with structurally related tert-butyl carbamate derivatives from the provided evidence. Key parameters include substituent effects, molecular properties, stability, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Features Primary Uses Stability Known Hazards
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, Methoxyphenyl, Pyrrolidine Lab R&D Stable under storage No known hazards
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not provided - Biphenyl, Hydroxypropan Scientific research - No known hazards
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (1187929-81-2) - - Azetidinylmethyl, Oxalate salt Lab research (non-drug) - -
tert-Butyl (2-(aminooxy)ethyl)carbamate (75051-55-7) C₈H₁₆N₂O₃ 188.22 Aminooxyethyl Synthetic chemistry Varies with conditions -
This compound (Hypothetical) C₈H₁₃NO₃ 171.20 Acryloyl (α,β-unsaturated carbonyl) Polymer chemistry, R&D Requires stabilizers* Potential sensitizer (inferred)

Note: Acryloyl-containing compounds often require inhibitors (e.g., hydroquinone) to prevent polymerization during storage.

Key Findings:

Structural and Reactivity Differences: The acryloyl group in this compound confers higher reactivity compared to the hydroxymethyl (), biphenyl (), or azetidine () substituents in analogs. This reactivity enables applications in polymerization but necessitates stringent storage conditions. In contrast, tert-Butyl (2-(aminooxy)ethyl)carbamate () contains an aminooxyethyl group, which is nucleophilic and useful in oxime ligation or bioconjugation, diverging from the acryloyl derivative’s electrophilic nature.

Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas the acryloyl group may reduce it.

Stability and Handling :

  • All analogs in the evidence exhibit stability under recommended conditions, but this compound’s α,β-unsaturated system likely requires stabilizers to prevent undesired polymerization—a consideration absent in the analogs .

However, explicit toxicological data for this compound remain undocumented in the provided evidence.

Applications :

  • Analogs are restricted to R&D (), whereas this compound’s reactivity expands its utility to materials science (e.g., hydrogel synthesis) and targeted drug delivery systems.

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